molecular formula C19H20N2O3S B14951614 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B14951614
M. Wt: 356.4 g/mol
InChI Key: GCDBJJYZDNVAAF-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzothiazole ring substituted with an ethoxy group and a propanamide chain attached to a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Ethoxy Substitution: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Propanamide Chain Attachment: The propanamide chain can be attached through an amide coupling reaction between the benzothiazole derivative and 3-(4-methoxyphenyl)propanoic acid using coupling reagents like EDCI and HOBt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

    Oxidation: Formation of ethoxybenzothiazole carboxylic acid.

    Reduction: Formation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamine.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)propanamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)propanamide

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C19H20N2O3S/c1-3-24-15-9-10-16-17(12-15)25-19(20-16)21-18(22)11-6-13-4-7-14(23-2)8-5-13/h4-5,7-10,12H,3,6,11H2,1-2H3,(H,20,21,22)

InChI Key

GCDBJJYZDNVAAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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